Carboxyamidotriazole orotate
Overview
Description
Carboxyamidotriazole Orotate is a novel compound that has garnered significant attention in the field of cancer research. It is the orotate salt form of Carboxyamidotriazole, an orally bioavailable small molecule known for its anti-tumor, anti-inflammatory, and anti-angiogenic properties . This compound has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth and modulate calcium-dependent signaling pathways .
Mechanism of Action
Target of Action
Carboxyamidotriazole orotate (CTO) is a novel oral inhibitor of non-voltage-dependent calcium channels . These channels play a crucial role in various cellular processes, including cell proliferation and apoptosis .
Mode of Action
CTO modulates multiple cell-signaling pathways, including AKT, RAS, and WNT . By inhibiting these pathways, CTO disrupts the normal functioning of the cells, leading to anti-tumor activity .
Biochemical Pathways
CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell division and differentiation .
Pharmacokinetics
CTO has been found to enter the bloodstream faster and achieve higher plasma concentrations while maintaining a similar elimination half-life relative to its parent compound, carboxyamidotriazole (CAI) . This improved pharmacokinetic profile may allow for smaller dosages of CAI needed for inhibition of tumor cell proliferation, with the added advantage of reduced toxicity .
Result of Action
CTO produces disease stabilization in a broad range of heavily treated refractory tumors . Although no objective response rates were observed in a study, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease durable for up to 14 months .
Action Environment
The action of CTO can be influenced by various environmental factors. For instance, the presence of other drugs can affect the bioavailability and efficacy of CTO . .
Biochemical Analysis
Biochemical Properties
Carboxyamidotriazole Orotate acts as a cellular inhibitor of nonvoltage-operated calcium channels and calcium channel-mediated signaling pathways . It interacts with various enzymes and proteins, modulating multiple cell-signaling pathways . The nature of these interactions is primarily inhibitory, leading to a decrease in calcium signal transduction necessary for certain cellular processes .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating calcium signal transduction, which is crucial for many cellular processes . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with non–voltage-dependent calcium channels . This leads to inhibition of calcium signal transduction, which in turn can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has shown stability and slow degradation, with long-term effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower dosages have been found to inhibit tumor cell proliferation, while higher doses can lead to significant gastrointestinal and neurotoxicities .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels, primarily through its inhibition of calcium signal transduction .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood . It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxyamidotriazole Orotate is synthesized by reacting Carboxyamidotriazole with orotic acid. The reaction typically involves dissolving Carboxyamidotriazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding orotic acid. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Carboxyamidotriazole Orotate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Carboxyamidotriazole Orotate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Carboxyamidotriazole: The parent compound of Carboxyamidotriazole Orotate, known for its anti-tumor properties but with limited oral bioavailability.
Uniqueness: this compound stands out due to its improved oral bioavailability and reduced toxicity compared to Carboxyamidotriazole. Its ability to modulate multiple signaling pathways and its effectiveness in various cancer models highlight its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOBDDXRRBONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187739-60-2 | |
Record name | Carboxyamidotriazole orotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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